molecular formula C14H10BrNO2 B14928600 (2Z)-3-(5-bromo-2-hydroxyphenyl)-1-(pyridin-3-yl)prop-2-en-1-one

(2Z)-3-(5-bromo-2-hydroxyphenyl)-1-(pyridin-3-yl)prop-2-en-1-one

Cat. No.: B14928600
M. Wt: 304.14 g/mol
InChI Key: WGDGKNUHKVNDRF-HYXAFXHYSA-N
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Description

(Z)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-bromo-2-hydroxybenzaldehyde and 3-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of (Z)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 3-(5-bromo-2-oxophenyl)-1-(3-pyridyl)-2-propen-1-one or 3-(5-bromo-2-carboxyphenyl)-1-(3-pyridyl)-2-propen-1-one.

    Reduction: Formation of (Z)-3-(5-bromo-2-hydroxyphenyl)-1-(3-pyridyl)-2-propen-1-ol.

    Substitution: Formation of derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, (Z)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE is investigated for its therapeutic potential. Its structural features allow it to modulate specific molecular pathways, making it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (Z)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The hydroxyl and pyridyl groups allow it to form hydrogen bonds and π-π interactions with proteins and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE
  • (Z)-3-(5-CHLORO-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE
  • (Z)-3-(5-METHOXY-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE

Uniqueness

(Z)-3-(5-BROMO-2-HYDROXYPHENYL)-1-(3-PYRIDYL)-2-PROPEN-1-ONE is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the bromine atom, hydroxyl group, and pyridyl group provides a distinct set of properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H10BrNO2

Molecular Weight

304.14 g/mol

IUPAC Name

(Z)-3-(5-bromo-2-hydroxyphenyl)-1-pyridin-3-ylprop-2-en-1-one

InChI

InChI=1S/C14H10BrNO2/c15-12-4-6-13(17)10(8-12)3-5-14(18)11-2-1-7-16-9-11/h1-9,17H/b5-3-

InChI Key

WGDGKNUHKVNDRF-HYXAFXHYSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)/C=C\C2=C(C=CC(=C2)Br)O

Canonical SMILES

C1=CC(=CN=C1)C(=O)C=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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